Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound that features a trifluoromethyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action for methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir and pf-07321332.
Cyclopropylamines: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug development, where such modifications can lead to improved efficacy and reduced side effects.
Biological Activity
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate, identified by CAS number 1822598-17-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H10F3NO2, with a molecular weight of 209.17 g/mol. The structure includes a bicyclic framework that contributes to its unique biological properties.
Property | Value |
---|---|
CAS Number | 1822598-17-3 |
Molecular Formula | C8H10F3NO2 |
Molecular Weight | 209.17 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antitumor activity. For instance, a series of heterocyclic compounds related to this structure were evaluated for their antiproliferative effects on various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cells.
Key Findings:
- IC50 Values : The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across the tested cell lines, indicating potent antiproliferative effects .
- Cell Cycle Arrest : Treatment with these compounds resulted in significant alterations in the distribution of cells across different phases of the cell cycle, particularly an accumulation in the SubG1 phase and induction of apoptosis .
- Morphological Changes : Confocal microscopy revealed that actin filaments were disrupted in up to 90% of HeLa cells treated with the most active compounds, suggesting profound morphological changes associated with reduced cell motility .
The biological activity of this compound is hypothesized to involve several key mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce both early and late apoptosis in cancer cells, as evidenced by Annexin V-FITC/DAPI staining techniques .
- Impact on Tumor Suppressor Proteins : Research suggests that compounds with this bicyclic structure may interact with tumor protein p53 and affect signaling pathways such as STAT3/p-STAT3-JAK2/p-JAK2, which are critical in cancer progression .
Case Studies
A notable case study involved the evaluation of this compound against CT26 tumor growth in Balb/C mice. Preliminary in vivo experiments demonstrated a significant reduction in tumor growth dynamics, supporting the compound's potential as an anticancer agent .
Properties
Molecular Formula |
C8H10F3NO2 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3 |
InChI Key |
LIRVRIJXYGMRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
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